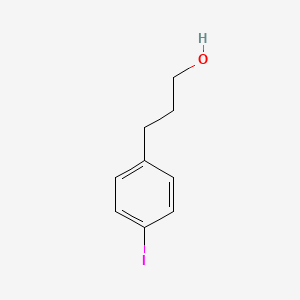

3-(p-Iodophenyl)-1-propanol

Description

The phenylpropanol scaffold, consisting of a phenyl group attached to a three-carbon propanol (B110389) chain, is a common motif in many organic molecules. The substitution pattern on the phenyl ring and the functionalization of the propanol chain can be systematically altered to fine-tune the molecule's physical and chemical properties. These modifications are central to the design of new compounds with specific functionalities.

The introduction of a halogen atom onto the phenyl ring of a phenylpropanol molecule, creating a halogenated phenylpropanol, significantly broadens its synthetic utility. ontosight.ai Halogens, due to their electrophilicity and ability to act as good leaving groups, serve as key functional handles for a variety of chemical transformations. mdpi.com This makes halogenated organic compounds, including phenylpropanols, indispensable intermediates in organic synthesis. byjus.com

The presence of a halogen allows for the construction of more complex molecular architectures through various coupling reactions. byjus.com The reactivity of the halogenated compound is influenced by the nature of the halogen itself, with iodine being particularly noteworthy for its unique characteristics in synthetic applications.

Aromatic iodination is a crucial reaction in organic synthesis as it introduces an iodine atom into an aromatic ring system. fiveable.me Iodinated aromatic compounds are highly valued as synthetic intermediates because the iodine atom can be readily transformed through a variety of reactions, including cross-coupling reactions, nucleophilic substitutions, and reductions. fiveable.me This versatility establishes iodinated aromatics as essential building blocks for synthesizing more intricate organic molecules. fiveable.me

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the carbon-halogen bonds, making it the most reactive in many catalytic cycles. fayoum.edu.eg This high reactivity is a distinct advantage in numerous synthetic procedures. Although mixing aromatic hydrocarbons with iodine alone typically does not lead to a reaction, the presence of an oxidizing agent or a strong acid catalyst can enhance iodine's reactivity. manac-inc.co.jp

Iodinated aromatic compounds are particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. nih.gov While aryl iodides have historically been excellent substrates for C-C coupling, their use in C-N bond formation has seen significant progress, making them as efficient as other aryl halides under optimized conditions. nih.gov The development of novel methods, such as palladium-catalyzed C-H iodination using aryl iodides as mild iodinating reagents, further expands the toolkit for organic chemists. chinesechemsoc.org

Chemical and Physical Properties of 3-(p-Iodophenyl)-1-propanol

The compound this compound is characterized by a phenyl ring substituted with an iodine atom at the para position, attached to a three-carbon chain that terminates in a hydroxyl group. ontosight.ai Its molecular formula is C9H11IO, and it has a molecular weight of approximately 264.09 g/mol . ontosight.ai It typically exhibits moderate solubility in organic solvents and has low solubility in water. ontosight.ai

| Property | Value |

| Molecular Formula | C9H11IO |

| Molecular Weight | 262.08751 g/mol guidechem.com |

| Monoisotopic Mass | 261.98546 guidechem.com |

| Topological Polar Surface Area | 20.2 Ų guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 1 guidechem.com |

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of p-iodobenzaldehyde with malonic acid or its derivatives, followed by a reduction step to form the propanol moiety. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDCAVUBMYPYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208810 | |

| Record name | 1-Propanol, 3-(p-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60075-78-7 | |

| Record name | 4-Iodobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60075-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-(p-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060075787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(p-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 P Iodophenyl 1 Propanol

Retrosynthetic Analysis of 3-(p-Iodophenyl)-1-propanol

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning a synthesis by working backward from the target molecule. numberanalytics.comicj-e.org This process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. numberanalytics.comicj-e.org

For this compound, two main retrosynthetic disconnections are considered:

Disconnection 1 (C-C bond): Breaking the bond between the phenyl ring and the propanol (B110389) side chain. This approach suggests a cross-coupling reaction between a p-iodophenyl derivative and a three-carbon chain precursor.

Disconnection 2 (C-I bond): Cleaving the carbon-iodine bond. This strategy involves the iodination of a phenylpropanol precursor.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Precursor Identification and Design Strategies

Based on the retrosynthetic analysis, suitable precursors and corresponding synthetic strategies can be designed.

This approach focuses on building the propanol side chain onto a pre-existing p-iodinated aromatic ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org

A potential Suzuki-Miyaura coupling strategy for synthesizing this compound would involve the reaction of a p-iodophenylboronic acid or its ester with a suitable three-carbon electrophile containing a protected hydroxyl group. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in Suzuki-Miyaura reactions. libretexts.org

Table 1: Potential Reactants for Suzuki-Miyaura Synthesis of this compound

| p-Iodophenyl Precursor | 3-Carbon Precursor with Protected Hydroxyl |

| p-Iodophenylboronic acid | 3-(Tetrahydropyranyloxy)-1-bromopropane |

| p-Iodophenylboronic acid pinacol (B44631) ester | 3-(Benzyloxy)-1-bromopropane |

This table presents hypothetical reactant pairings for the synthesis of this compound via Suzuki-Miyaura coupling. The selection of specific protecting groups and leaving groups would require experimental optimization.

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.comorganic-chemistry.org

To synthesize this compound via a Heck reaction, p-iodobenzene could be coupled with allyl alcohol. The reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org The initial product would be 3-(p-iodophenyl)prop-2-en-1-ol, which would then require reduction of the double bond to yield the final product. A variety of palladium catalysts and reaction conditions have been developed for the Heck reaction, including the use of phosphine ligands and phosphine-free systems. organic-chemistry.orgrsc.org

Other cross-coupling reactions can also be employed. For example, a Negishi-type coupling involving an organozinc reagent could be utilized. In one reported synthesis, an arylzinc chloride was coupled with an allyl-substituted iodophenyl ether in a palladium-catalyzed reaction. chemfaces.com While this example leads to a more complex structure, the underlying principle of forming a C(sp²)-C(sp³) bond is applicable.

This strategy involves starting with a three-carbon aliphatic chain and subsequently introducing the p-iodophenyl group. One possible route starts with 3-phenyl-1-propanol (B195566). guidechem.com This precursor could then undergo an electrophilic iodination reaction to introduce the iodine atom at the para position of the phenyl ring. Various iodinating reagents and conditions could be employed to achieve this transformation.

Another approach involves the reduction of a corresponding ketone. For instance, 3-halo-1-aryl-1-propanone can be reduced to 3-halo-1-aryl-1-propanol using a reducing agent like sodium borohydride (B1222165). googleapis.com This alcohol can then undergo further reactions.

Cross-electrophile coupling reactions offer a modern approach to forming C(sp³)–C(sp²) bonds. researchgate.net These methods often utilize nickel catalysis and can couple alcohols with aryl halides in a one-pot strategy by first converting the alcohol to an alkyl bromide in situ. researchgate.net

Synthesis from Aliphatic Precursors with Aromatic Functionalization

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful nucleophiles used for creating new carbon-carbon bonds. organicchemistrytutor.com The synthesis of this compound can be envisioned using a Grignard reagent derived from a p-iodohalobenzene. A Grignard reagent has the general formula RMgX, where R is an alkyl or aryl group and X is a halogen. chemguide.co.uk

The process involves the reaction of p-iodophenylmagnesium halide (typically bromide or chloride) with a suitable three-carbon electrophile. A common strategy involves the reaction of the Grignard reagent with an epoxide, such as ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on one of the epoxide's carbon atoms leads to the opening of the ring and the formation of a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.

Table 1: Grignard Reagent Synthesis Example

| Starting Material (A) | Starting Material (B) | Key Intermediate | Final Product |

|---|---|---|---|

| 1-bromo-4-iodobenzene (B50087) | Magnesium (Mg) in dry ether | p-Iodophenylmagnesium bromide | This compound |

| p-Iodophenylmagnesium bromide | Ethylene oxide | Halo-magnesium alkoxide |

Alternatively, the Grignard reagent can react with an ester, such as ethyl formate, followed by a second equivalent of the Grignard reagent to form a secondary alcohol, or with other carbonyl compounds. However, for the synthesis of a primary propanol, reaction with formaldehyde (B43269) would yield a benzyl (B1604629) alcohol derivative, and reaction with esters or acid chlorides typically leads to tertiary alcohols after reaction with two equivalents of the Grignard reagent. organicchemistrytutor.com Therefore, the epoxide route is a more direct approach for this specific primary alcohol.

Lithium-Halogen Exchange Routes

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry for the preparation of organolithium compounds from organic halides. wikipedia.org This method is particularly effective for aryl iodides and bromides, where an organolithium reagent (commonly n-butyllithium or t-butyllithium) exchanges its lithium atom for the halogen on the aromatic ring. wikipedia.orgresearchgate.net The rate of exchange typically follows the trend I > Br > Cl, making p-diiodobenzene or 1-bromo-4-iodobenzene excellent substrates. wikipedia.org

In this synthetic route, the p-iodophenyl moiety is first converted into p-iodophenyllithium. This highly nucleophilic species is then reacted with an electrophile like ethylene oxide. The mechanism is analogous to the Grignard reaction, where the organolithium compound attacks the epoxide ring, followed by aqueous workup to produce this compound. The reaction is generally very fast and must be conducted at low temperatures in an inert, dry solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. harvard.edu

Table 2: Lithium-Halogen Exchange Synthesis Example

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

|---|---|---|---|

| 1,4-Diiodobenzene | n-Butyllithium (n-BuLi) in dry ether at low temp. | p-Iodophenyllithium | This compound |

Reductive Methodologies for Propanol Formation

These methods focus on the final step of the synthesis, converting a precursor molecule that already contains the 3-(p-iodophenyl)propyl skeleton into the desired primary alcohol. This typically involves the reduction of a carbonyl or carboxyl group at the C1 position.

Reduction of Ester and Carboxylic Acid Precursors

Carboxylic acids and their corresponding esters can be effectively reduced to primary alcohols. wikipedia.org The precursor, 3-(p-iodophenyl)propanoic acid or its ester (e.g., methyl 3-(p-iodophenyl)propanoate), can be reduced to this compound.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. libretexts.orglibretexts.orgharvard.edulibretexts.org The reaction with a carboxylic acid first involves an acid-base reaction to form a lithium carboxylate salt, which is then reduced. openstax.org The reduction of an ester involves nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the alkoxy leaving group to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org Due to the high reactivity of LiAlH₄, these reductions are performed in anhydrous solvents like THF or diethyl ether. chemistrysteps.com

Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters under normal conditions. libretexts.orglibretexts.orglibretexts.org However, its reactivity can be enhanced by additives. For instance, NaBH₄ in combination with BF₃·Et₂O can reduce carboxylic acids. researchgate.net

Table 3: Reduction of Carboxylic Acid and Ester Precursors

| Precursor | Reducing Agent(s) | Solvent | Product |

|---|---|---|---|

| 3-(p-Iodophenyl)propanoic acid | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | This compound |

| Methyl 3-(p-Iodophenyl)propanoate | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | This compound |

| 3-(p-Iodophenyl)propanoic acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | This compound |

Reduction of Aldehyde and Ketone Intermediates

The reduction of aldehydes and ketones is a common method for producing primary and secondary alcohols, respectively. libretexts.orgchemguide.co.uk For the synthesis of this compound, the corresponding aldehyde, 3-(p-iodophenyl)propanal, would be the direct precursor.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent widely used for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk It is less reactive than LiAlH₄ and can be used in protic solvents such as methanol (B129727) or ethanol. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent protonation step, often from the solvent itself or during workup, yields the alcohol. libretexts.org

Lithium aluminum hydride can also be used for this transformation, but its higher reactivity and incompatibility with protic solvents often make NaBH₄ the preferred reagent for simple aldehyde reductions where other functional groups that are sensitive to LiAlH₄ might be present. libretexts.orgchemistrysteps.com

Table 4: Reduction of Aldehyde Precursor

| Precursor | Reducing Agent | Solvent(s) | Product |

|---|---|---|---|

| 3-(p-Iodophenyl)propanal | Sodium borohydride (NaBH₄) | Methanol, Ethanol | This compound |

Catalytic Systems in the Synthesis of this compound

Catalysis offers efficient and atom-economical routes in organic synthesis. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in isolation, principles of homogeneous catalysis are applicable to various steps in its potential synthetic sequences.

Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high selectivity and activity under mild conditions. essentialchemicalindustry.orgresearchgate.net Their application in synthesizing a molecule like this compound could be realized in several ways.

For instance, transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, or Sonogashira reactions) could be employed to construct the aryl-alkyl bond. A potential route could involve the coupling of an aryl halide (like 1,4-diiodobenzene) with an unsaturated alcohol (like allyl alcohol) using a palladium-based homogeneous catalyst. A subsequent hydrogenation step, which could also be performed using a homogeneous catalyst like Wilkinson's catalyst, would reduce the double bond to yield the final saturated propanol chain.

Homogeneous catalysts are also central to hydroformylation reactions. While less direct, one could conceive a route where a p-iodostyrene is subjected to hydroformylation using a rhodium or cobalt-based homogeneous catalyst to introduce a formyl group, yielding a branched or linear aldehyde. The linear aldehyde, 3-(p-iodophenyl)propanal, could then be selectively reduced to the target alcohol as described in section 2.2.3.2. The use of specific phosphine ligands is crucial in directing the regioselectivity of such reactions. researchgate.net

Table 5: Potential Homogeneous Catalysis Applications

| Synthetic Step | Reaction Type | Potential Catalyst System (Homogeneous) | Reactants | Product/Intermediate |

|---|---|---|---|---|

| C-C Bond Formation | Heck Reaction | Pd(OAc)₂ with phosphine ligands | 1,4-Diiodobenzene + Allyl alcohol | 3-(p-Iodophenyl)prop-2-en-1-ol |

| Hydrogenation | Alkene Reduction | Wilkinson's Catalyst ((PPh₃)₃RhCl) | 3-(p-Iodophenyl)prop-2-en-1-ol | This compound |

| Carbonylation | Hydroformylation | Rh-based catalyst with phosphine ligands | p-Iodostyrene + Syngas (CO/H₂) | 3-(p-Iodophenyl)propanal |

Heterogeneous Catalysis in Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of this compound, primarily due to the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. researchgate.netdrhazhan.com These catalysts are typically solid materials that provide a surface for the reaction to occur but are not consumed in the process. researchgate.net

One common approach involves the hydrogenation of a suitable precursor, such as 3-(p-iodophenyl)prop-2-en-1-ol, over a solid-supported metal catalyst. Palladium on carbon (Pd/C) is a frequently utilized heterogeneous catalyst for such transformations. nih.gov The process involves the addition of hydrogen across the double bond of the precursor in the presence of the catalyst, leading to the desired saturated alcohol.

Iron-based heterogeneous catalysts are also gaining attention as a sustainable and cost-effective alternative to precious metal catalysts. nih.gov These catalysts, often in the form of iron oxides supported on materials like aluminosilicates or carbon, can be effective in various organic transformations, including hydrogenation reactions. nih.gov The magnetic properties of some iron-based catalysts can further simplify their removal from the reaction medium. nih.gov

The efficiency of heterogeneous catalysts can be influenced by the support material, which can affect the dispersion and stability of the active metal particles. mdpi.com For instance, the use of packed-bed flow methods with solid catalysts, sometimes mixed with a diluent like silica (B1680970) gel, is a strategy to prevent clogging and manage reaction pressure in continuous flow systems. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of this compound, careful optimization of reaction parameters is crucial. This involves a systematic study of how different variables impact the reaction outcome.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. weebly.com For the synthesis of this compound, the solvent can affect the solubility of reactants and the stability of intermediates and transition states. weebly.com

In heterogeneous catalytic hydrogenations, the solvent system can be complex. For example, using a biphasic system, such as dichloromethane (B109758) and water, has been explored for the reduction of related nitriles to primary amines. nih.gov While this approach showed high conversion for 3-phenylpropionitrile, the selectivity towards the primary amine was moderate. nih.gov The use of aqueous environments or "on-water" conditions, where reactants are largely insoluble, has also been shown to accelerate certain reactions. acs.org

The polarity and hydrogen-bonding capabilities of the solvent are critical factors. weebly.com For instance, in transfer hydrogenation reactions of ketones, mixtures of 2-propanol and water have been shown to have a strong effect on catalytic activity, with significant increases in reaction rates observed at specific solvent compositions. mdpi.com

Table 1: Effect of Solvent on a Hypothetical Synthesis of this compound

| Entry | Solvent | Yield (%) | Selectivity (%) |

| 1 | Dichloromethane | 70 | 85 |

| 2 | Toluene | 65 | 80 |

| 3 | Ethanol | 80 | 90 |

| 4 | 2-Propanol/Water (9:1) | 85 | 92 |

| 5 | Tetrahydrofuran | 72 | 88 |

This table is illustrative and based on general principles of solvent effects in organic synthesis.

Temperature and Pressure Dependencies

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. In the synthesis of this compound, particularly through hydrogenation, these factors are critical for achieving high conversion and selectivity.

Pressure, especially in hydrogenation reactions, directly influences the concentration of dissolved hydrogen gas, which is a key reactant. Higher hydrogen pressures generally lead to faster reaction rates. Liquid-phase heterogeneous hydrogenation processes are often conducted at elevated pressures; for example, the hydrogenation of propanal to 1-propanol (B7761284) can be carried out at 3.5 MPa. ecoinvent.org The optimization process often involves finding a balance between temperature and pressure to achieve the desired outcome efficiently and safely.

Table 2: Influence of Temperature and Pressure on a Hypothetical Hydrogenation Reaction

| Entry | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

| 1 | 50 | 1 | 60 | 95 |

| 2 | 80 | 1 | 85 | 90 |

| 3 | 80 | 3 | 95 | 92 |

| 4 | 100 | 3 | 98 | 85 |

| 5 | 120 | 5 | >99 | 80 |

This table is illustrative and based on general principles of temperature and pressure effects in hydrogenation reactions.

Ligand Design for Enhanced Efficiency

In many catalytic systems, particularly those involving transition metals, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. scholaris.ca The design of ligands with specific steric and electronic properties can be a powerful tool for optimizing the synthesis of this compound.

For palladium-catalyzed cross-coupling reactions, which can be an alternative route to this compound, the choice of ligand is critical. nih.gov For example, the development of monoanionic tridentate ligands containing oxazoline (B21484) units has led to highly active palladium catalysts for Suzuki cross-coupling reactions. cmu.edu Similarly, the use of N-heterocyclic carbene (NHC) ligands has been shown to produce efficient ruthenium-based catalysts for various transformations. scholaris.ca

The ligand can influence the reaction by modifying the electronic environment of the metal center, which affects its reactivity. The steric bulk of the ligand can control the access of substrates to the metal, thereby influencing selectivity. scholaris.ca In some cases, the ligand can even play a direct role in the reaction mechanism, for instance, by acting as a proton shuttle or by directing the positioning of a counterion. nih.gov

Table 3: Common Ligand Classes and Their Potential Impact on Catalysis

| Ligand Class | Key Features | Potential Application in Synthesis |

| Phosphines | Tunable steric and electronic properties | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Cross-coupling, metathesis, hydrogenation |

| Oxazolines | Chiral, bidentate or tridentate coordination | Asymmetric catalysis, cross-coupling |

| Diaza-diphosphacyclooctanes | Macrocyclic, potential for multiple coordination modes | Cross-coupling reactions |

This table provides a general overview of ligand classes and their potential applications.

Chemical Reactivity and Transformation of 3 P Iodophenyl 1 Propanol

Reactions Involving the Hydroxyl Group

The primary alcohol functional group in 3-(p-Iodophenyl)-1-propanol undergoes typical reactions characteristic of aliphatic alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivatives. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). wikipedia.orgthermofisher.com This is a reversible reaction where the equilibrium can be driven towards the product by using an excess of one reactant or by removing water as it is formed. thermofisher.com For example, the reaction with acetic acid yields 3-(p-iodophenyl)propyl acetate.

Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution reaction (Sₙ2) to form the ether. dtic.mil For instance, reacting the sodium alkoxide of this compound with an alkyl halide like iodomethane (B122720) would produce 1-iodo-4-(3-methoxypropyl)benzene.

Oxidation and Reduction Pathways

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. physicsandmathstutor.com

Oxidation to Aldehyde: Partial oxidation to 3-(p-iodophenyl)propanal can be achieved using milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or by using a stronger oxidant like potassium dichromate with immediate distillation of the aldehyde product to prevent further oxidation. physicsandmathstutor.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or heating under reflux with acidified potassium dichromate (K₂Cr₂O₇/H₂SO₄), will fully oxidize the primary alcohol to the corresponding carboxylic acid, 3-(p-Iodophenyl)propanoic acid. physicsandmathstutor.comnih.gov During this reaction, the orange color of the dichromate(VI) ions changes to the green color of chromium(III) ions as the oxidation proceeds. physicsandmathstutor.com

Reduction of the primary alcohol group is not a typical transformation as it is already in a low oxidation state.

Nucleophilic Substitution Reactions at the Aliphatic Carbon

The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution at the adjacent carbon. For primary alcohols, this substitution typically proceeds via an Sₙ2 mechanism. odinity.compw.live A common method is the reaction with a hydrogen halide. For instance, treating this compound with sodium bromide and sulfuric acid would replace the hydroxyl group with a bromine atom, yielding 1-bromo-3-(4-iodophenyl)propane. odinity.com The reaction is believed to proceed via protonation of the hydroxyl group by the strong acid, forming a good leaving group (water), which is then displaced by the bromide ion.

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site for reactivity, particularly for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. nobelprize.org The high reactivity of aryl iodides compared to bromides or chlorides makes them excellent substrates for these transformations. nrochemistry.comnih.gov

Further Cross-Coupling Transformations

The aryl iodide group serves as an effective handle for various palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the benzene (B151609) ring. nobelprize.orgnih.gov

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine. nrochemistry.comorganic-chemistry.orgjk-sci.com The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, including the hydroxyl group present in this compound. wikipedia.orgjk-sci.com The reactivity of the halide is crucial, with aryl iodides being significantly more reactive than aryl bromides or chlorides, often allowing the reaction to proceed at room temperature. nrochemistry.comwikipedia.org

The general mechanism involves two interconnected catalytic cycles. nrochemistry.com In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) complex occurs, followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.com The copper cycle facilitates the formation of the copper acetylide species from the terminal alkyne and the base. wikipedia.org

Below are representative examples of Sonogashira coupling reactions with various aryl halides, illustrating typical conditions and outcomes.

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI (0.2 mol%), PPh₃ (0.2 mol%) | Et₃N | 50 | 98 | mdpi.com |

| 4-Iodoanisole | Phenylacetylene | NS-MCM-41-Pd (0.1 mol%), CuI (0.2 mol%), PPh₃ (0.2 mol%) | Et₃N | 50 | 95 | mdpi.com |

| 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1 mol%), CuI (0.2 mol%), PPh₃ (0.2 mol%) | Et₃N | 90 | 96 | mdpi.com |

| Iodobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1 mol%), CuI (0.2 mol%), PPh₃ (0.2 mol%) | Et₃N | 90 | 98 | mdpi.com |

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, provides a method to replace one halogen with another. mdpi.com In the context of aryl halides, these reactions typically require a metal catalyst. studysmarter.co.uk While the conversion of aryl bromides and chlorides to the more reactive aryl iodides is common, the reverse reaction is also possible. mdpi.comfrontiersin.org

For this compound, exchanging the iodine for a bromine or chlorine atom would require a significant excess of the corresponding halide salt to drive the equilibrium towards the desired product. Copper(I) salts are often used to catalyze these transformations. organic-chemistry.orgnih.gov Such a "retro-Finkelstein" reaction can be useful to decrease the reactivity of the aromatic ring towards cross-coupling reactions in subsequent synthetic steps. mdpi.com

| Halide Salt | Catalyst | Ligand | Solvent | Temperature (°C) | Product |

| CuBr (excess) | CuI | N,N'-Dimethylethylenediamine | Dioxane | 110 | 3-(p-Bromophenyl)-1-propanol |

| CuCl (excess) | CuI | 1,10-Phenanthroline | NMP | 120 | 3-(p-Chlorophenyl)-1-propanol |

| NaBr (excess) | NiBr₂ | PPh₃ | HMPA | 150 | 3-(p-Bromophenyl)-1-propanol |

| LiCl (excess) | Pd(OAc)₂ | dppf | DMF | 100 | 3-(p-Chlorophenyl)-1-propanol |

Electrophilic Aromatic Substitution on the Phenyl Ring (Regioselectivity Considerations)

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the phenyl ring. wikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. youtube.comlibretexts.org In this compound, we have two substituents to consider: the iodine atom and the 3-hydroxypropyl group.

The iodine atom is a deactivating group due to its electronegativity (inductive effect), but it is also an ortho, para-director because of the ability of its lone pairs to donate electron density through resonance. libretexts.org The 3-hydroxypropyl group is a weakly activating alkyl group and is also an ortho, para-director. youtube.com

Given that the iodine and the 3-hydroxypropyl group are para to each other, their directing effects will reinforce each other, directing incoming electrophiles to the positions ortho to the 3-hydroxypropyl group (and meta to the iodine). Steric hindrance from the propyl chain might slightly favor substitution at the position further from the chain, but generally, a mixture of the two possible ortho-substituted products is expected.

The following table outlines the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Iodo-3-nitrophenyl)propan-1-ol and 3-(4-Iodo-2-nitrophenyl)propan-1-ol |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-iodophenyl)propan-1-ol and 3-(2-Bromo-4-iodophenyl)propan-1-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-iodophenyl)propan-1-ol and 3-(2-Acetyl-4-iodophenyl)propan-1-ol |

| Sulfonation | SO₃, H₂SO₄ | 4-Iodo-2-(3-hydroxypropyl)benzenesulfonic acid and 4-Iodo-3-(3-hydroxypropyl)benzenesulfonic acid |

Reactions Involving the Alkyl Chain

The 3-hydroxypropyl side chain of this compound offers further opportunities for chemical modification.

Functionalization at the Carbon-Hydrogen Bonds

Direct functionalization of C-H bonds on the alkyl chain is a challenging but increasingly feasible area of organic synthesis. For a substrate like this compound, strategies often rely on directed C-H activation. This involves the use of a directing group that positions a metal catalyst in proximity to a specific C-H bond.

While the hydroxyl group itself can act as a directing group, its effectiveness is often limited to positions closer to the oxygen. More elaborate directing groups can be temporarily installed to achieve functionalization at more remote positions of the alkyl chain. Palladium-catalyzed C(sp³)–H arylation with aryl iodides is a known transformation, though it often requires a directing group to be installed on the substrate.

Given the presence of the aryl iodide, intramolecular C-H activation is also a possibility, potentially leading to cyclized products under certain catalytic conditions.

Chain Elongation and Shortening Strategies

The primary alcohol of the propyl chain is a versatile functional group for chain elongation and shortening.

Chain Elongation:

Conversion to a Halide and Nucleophilic Substitution: The alcohol can be converted to a good leaving group, such as a tosylate or a bromide, followed by nucleophilic substitution with a cyanide ion. Subsequent hydrolysis of the nitrile would yield a carboxylic acid, effectively elongating the chain by one carbon.

Wittig-type Reactions: Oxidation of the alcohol to the corresponding aldehyde would allow for chain elongation via a Wittig reaction, introducing a carbon-carbon double bond that can be subsequently reduced.

Chain Shortening:

Oxidation and Decarboxylation: The primary alcohol can be oxidized to a carboxylic acid. A variety of methods, such as the Hunsdiecker reaction or Barton decarboxylation, could then be employed to remove the carboxyl group, shortening the chain by one carbon.

Oxidative Cleavage: If a double bond were introduced into the chain (e.g., via elimination of water from the alcohol), oxidative cleavage with reagents like ozone or potassium permanganate could be used to shorten the chain.

3 P Iodophenyl 1 Propanol As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

3-(p-Iodophenyl)-1-propanol serves as a crucial building block in the multi-step synthesis of intricate organic molecules. The presence of both a reactive aryl iodide and a primary alcohol functional group allows for a wide array of chemical transformations, making it an attractive starting material for chemists.

Precursor for Radiopharmaceuticals (Excluding Clinical Application)

The iodine atom on the phenyl ring of this compound makes it a suitable precursor for the synthesis of radioiodinated compounds. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. The synthesis of these radiolabeled molecules often involves the replacement of a non-radioactive iodine atom with a radioactive one, a process known as isotopic exchange, or the direct radioiodination of a precursor molecule.

While direct examples of this compound being used as a radiopharmaceutical precursor are not prevalent in publicly available research, its structure lends itself to this application. The carbon-iodine bond on the phenyl ring can be readily targeted for radioiodination reactions. For instance, stannylated or boronic acid derivatives of 3-phenyl-1-propanol (B195566) could be synthesized and subsequently reacted with a source of radioactive iodine to introduce the radiolabel. The resulting radiolabeled this compound could then be further modified through its hydroxyl group to be incorporated into larger biomolecules for targeted delivery.

General methods for radioiodination that could be adapted for this compound include electrophilic and nucleophilic substitution reactions. Oxidative radioiodination using agents like chloramine-T or Iodogen® could facilitate the incorporation of radioactive iodine. Alternatively, copper-catalyzed radioiodination reactions are also a viable strategy.

Intermediate in the Synthesis of Labelled Compounds

Beyond radiolabeling with iodine isotopes, this compound can serve as an intermediate in the synthesis of compounds labeled with other isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). Isotopic labeling is a critical tool in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

The propanol (B110389) side chain can be modified to introduce isotopic labels. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then be subjected to reactions with deuterated or ¹³C-labeled reagents. Furthermore, the aryl iodide functionality can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, with isotopically labeled coupling partners to introduce labels into the aromatic core of the molecule.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound can be a valuable precursor for the synthesis of various heterocyclic systems.

The propanol side chain can participate in cyclization reactions to form oxygen-containing heterocycles. For instance, under acidic conditions or through metal-catalyzed reactions, intramolecular cyclization could lead to the formation of chromane (B1220400) or other related heterocyclic frameworks. The hydroxyl group can also be converted into other functional groups, such as amines or thiols, to enable the synthesis of nitrogen- or sulfur-containing heterocycles.

The aryl iodide moiety offers another handle for constructing heterocyclic systems. Through transition metal-catalyzed reactions, such as the Heck, Suzuki, or Buchwald-Hartwig amination reactions, the iodophenyl group can be coupled with various substrates to construct more complex heterocyclic structures. For example, a palladium-catalyzed intramolecular cyclization of a suitably functionalized derivative of this compound could lead to the formation of indole (B1671886) or benzofuran (B130515) derivatives.

Utility in Material Science Precursor Chemistry

The bifunctional nature of this compound makes it a potential monomer or precursor for the synthesis of novel polymers and materials. The hydroxyl group can be used for polymerization reactions such as polyesterification or polyetherification. The resulting polymers would possess a pendant iodophenyl group, which can be further functionalized post-polymerization.

This post-polymerization modification capability is a significant advantage, allowing for the tuning of the material's properties. For example, the iodine atom can be replaced with other functional groups through various chemical reactions, leading to materials with tailored optical, electronic, or thermal properties. The aryl iodide can also participate in cross-linking reactions to create robust polymer networks.

While specific examples of polymers derived directly from this compound are not widely reported, its structural motifs are found in precursors for functional materials. For instance, diols are common building blocks for polyesters and polyurethanes, and aryl halides are frequently used in the synthesis of conjugated polymers for electronic applications.

Application in Probe Molecule Synthesis for Biological Systems (Excluding Clinical Application)

Molecular probes are essential tools for studying biological processes at the molecular level. The structure of this compound provides a scaffold that can be elaborated into various types of molecular probes.

The iodophenyl group can serve as a handle for attaching fluorophores, biotin (B1667282) tags, or other reporter groups through cross-coupling reactions. This allows for the creation of fluorescent probes for imaging or affinity probes for studying protein-ligand interactions. The iodine atom itself can act as a heavy atom to facilitate intersystem crossing in the design of photosensitizers for photodynamic therapy research.

Computational and Theoretical Studies of 3 P Iodophenyl 1 Propanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. osti.govmdpi.com For 3-(p-Iodophenyl)-1-propanol, DFT calculations, likely using a functional such as B3LYP in conjunction with a suitable basis set that can handle the heavy iodine atom (e.g., LANL2DZ or a basis set with effective core potentials), would be employed to optimize the molecular geometry and determine various electronic properties.

Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. The presence of the iodine atom, being a large and polarizable halogen, is expected to influence the electron density distribution, particularly on the phenyl ring, and affect the HOMO-LUMO gap. The electron-withdrawing nature of the iodine atom would likely lead to a lower energy HOMO and LUMO compared to the non-substituted 3-phenylpropanol.

The molecular electrostatic potential (MEP) surface could also be calculated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group would be a region of negative potential, while the hydrogen of the hydroxyl group and the area around the iodine atom would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Lower than 3-phenylpropanol | Indicates higher ionization potential |

| LUMO Energy | Lower than 3-phenylpropanol | Indicates higher electron affinity |

| HOMO-LUMO Gap | Likely smaller than 3-phenylpropanol | Suggests increased reactivity |

| Dipole Moment | Non-zero, significant magnitude | Reflects the molecule's polarity |

| MEP Negative Region | Around the oxygen atom | Site for electrophilic attack |

| MEP Positive Region | Around the hydroxyl hydrogen and iodine | Sites for nucleophilic attack |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. wiley.comdtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy, with CC methods being the "gold standard" for small to medium-sized molecules. aip.org

For this compound, ab initio calculations would provide highly accurate predictions of its geometric parameters (bond lengths, bond angles, and dihedral angles) and molecular properties. For instance, MP2 or CCSD(T) calculations with a large basis set would yield a very precise optimized geometry. These methods are also crucial for obtaining accurate thermochemical data, such as the enthalpy of formation and vibrational frequencies. researchgate.net

Conformational Analysis and Energy Landscapes

A study on the parent molecule, 3-phenylpropanol, using laser-induced fluorescence and mass-selected R2PI excitation spectroscopy, combined with ab initio calculations at the MP2/6-31G* level, identified two stable folded conformers, GG and AG, where the letters refer to the gauche (G) or anti (A) arrangement around the Cα-Cβ and Cβ-Cγ bonds. rsc.org The stability of these conformers is influenced by van der Waals interactions between the phenyl ring and the propanol (B110389) chain. rsc.org

For this compound, a similar conformational landscape is expected. A systematic conformational search using molecular mechanics or quantum chemical methods would be necessary to identify all low-energy conformers. The potential energy surface (PES) would then be mapped by calculating the energy as a function of the key dihedral angles. The presence of the bulky and electron-rich iodine atom at the para position might introduce additional steric and electronic effects that could shift the relative energies of the conformers compared to 3-phenylpropanol. For instance, dipole-dipole interactions between the C-I bond and the C-O bond could favor certain orientations of the propanol chain.

Table 2: Plausible Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ) | Dihedral Angle (Cβ-Cγ) | Predicted Relative Energy |

| GG | Gauche | Gauche | Low |

| AG | Anti | Gauche | Low |

| GA | Gauche | Anti | Higher |

| AA | Anti | Anti | Higher |

Note: The relative energy ordering is a prediction based on studies of 3-phenylpropanol and may be influenced by the iodine substituent.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, several types of reactions can be envisioned, and their mechanisms can be computationally explored.

One important class of reactions for aryl halides is palladium-catalyzed cross-coupling. rsc.org DFT calculations can be used to model the reaction pathway of, for example, a Heck or Suzuki coupling involving the C-I bond. researchgate.net This would involve locating the transition states for the key steps of oxidative addition, migratory insertion, and reductive elimination. acs.org The activation energies for each step can be calculated, allowing for the identification of the rate-determining step.

Another potential reaction is electrophilic aromatic substitution on the phenyl ring. While the iodine atom is deactivating, it is an ortho-, para- director. Computational studies could model the attack of an electrophile at the ortho position to the iodine, proceeding through a Wheland intermediate (a carbocation). The energy profile for this reaction, including the transition state for the formation of the intermediate and the subsequent proton loss, can be calculated to predict the reaction's feasibility and regioselectivity. masterorganicchemistry.commasterorganicchemistry.com

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data.

For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set effects, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. aip.orgresearchgate.net The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹. spectroscopyonline.com

The prediction of NMR chemical shifts (¹H and ¹³C) is another important application. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. The iodine atom's electron-withdrawing and anisotropic effects will influence the chemical shifts of the aromatic protons and carbons.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Value/Range |

| IR Spectroscopy | C-I stretch | 500-600 cm⁻¹ |

| O-H stretch | 3200-3600 cm⁻¹ | |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| ¹H NMR | Aromatic protons | δ 7.0-7.8 ppm |

| -CH₂-O- protons | δ 3.5-3.8 ppm | |

| -CH₂-CH₂-O- protons | δ 1.8-2.1 ppm | |

| ¹³C NMR | C-I carbon | δ 90-100 ppm |

| Aromatic carbons | δ 120-140 ppm | |

| C-O carbon | δ 60-65 ppm |

Note: These are approximate values based on typical ranges for similar functional groups and may vary.

Molecular Docking and Interaction Studies (Excluding Biological Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in a biological context, it can also be applied to study non-covalent interactions between molecules in a non-biological setting, such as in materials science or supramolecular chemistry.

For this compound, molecular docking could be used to study its interactions with other molecules or surfaces. For instance, the interaction of the iodine atom with electron-rich aromatic systems could be investigated. Iodine is known to form charge-transfer complexes with aromatic compounds. osti.govresearchgate.net Computational studies could quantify the strength of these interactions and determine the preferred geometries of such complexes.

Furthermore, the self-assembly of this compound molecules could be studied. Docking simulations could predict how these molecules might interact with each other through hydrogen bonding (via the hydroxyl group) and halogen bonding (via the iodine atom), potentially forming interesting supramolecular structures.

Solvent Effects in Theoretical Models

In the computational and theoretical study of molecules, the surrounding environment can significantly influence their structure, stability, and properties. For a molecule such as this compound, which possesses both a polar hydroxyl group and a larger, more nonpolar iodophenyl moiety, the choice of solvent is a critical factor in theoretical modeling. The interactions between the solute (this compound) and the solvent molecules can alter its conformational preferences, electronic distribution, and spectroscopic characteristics. Therefore, accurately modeling these solvent effects is paramount for obtaining results that are comparable to experimental data.

Theoretical models account for solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit Solvent Models

Implicit, or continuum, models approximate the solvent as a continuous medium with a uniform dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgdiracprogram.org This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent. wikipedia.org The solute molecule is placed within a cavity in this dielectric continuum, and the polarization of the solvent by the solute's charge distribution is calculated. diracprogram.orgrsc.org

Several popular implicit solvation models are used in computational chemistry, including:

Polarizable Continuum Model (PCM): One of the most widely used methods, PCM calculates the electrostatic interaction between the solute and the solvent. wikipedia.org The molecular free energy of solvation is typically broken down into electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. aip.orgscispace.com Its accuracy has been tested for predicting solvation free energies for various types of molecules. aip.orgscielo.br

Conductor-like Screening Model (COSMO): COSMO, and its variant COSMO-RS, treats the solvent as a conductor, which simplifies the calculation of the surface charges. chemrxiv.orgnih.gov This method has proven effective for predicting thermodynamic properties and reaction kinetics in solution. researchgate.netacs.org

The choice of solvent and its corresponding dielectric constant can significantly affect the calculated electronic properties of this compound. For instance, the dipole moment is expected to increase in solvents of higher polarity due to the polarization of the solute's electron density.

Table 1: Hypothetical Calculated Dipole Moment of this compound in Various Solvents using an Implicit Solvation Model (DFT/B3LYP/6-31G(d))

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | 2.15 |

| Cyclohexane | 2.02 | 2.58 |

| Chloroform | 4.81 | 3.12 |

| Acetone | 20.70 | 3.88 |

| Acetonitrile | 36.64 | 4.05 |

| Water | 78.39 | 4.21 |

Explicit Solvent Models

Explicit solvent models treat individual solvent molecules as part of the total system. fiveable.me This approach is more computationally intensive but allows for the detailed study of specific short-range interactions, such as hydrogen bonding. fiveable.meresearchgate.net In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. These specific interactions are particularly important in protic solvents like water or methanol (B129727).

To manage the computational cost, explicit solvent models are often employed within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. fiveable.menih.gov In a QM/MM simulation, the solute (this compound) and perhaps the first solvation shell are treated with a high-level quantum mechanical method, while the rest of the solvent molecules are described by a less computationally demanding molecular mechanics force field. nih.govacs.org This method provides a balance between accuracy and computational feasibility, capturing the crucial solute-solvent interactions at a quantum level. researchgate.net

Influence on Molecular Conformation

The flexible three-carbon chain of this compound allows for different spatial arrangements, or conformations. The relative stability of these conformers can be highly dependent on the solvent environment. aip.orgresearchgate.net In the gas phase or in a nonpolar solvent, intramolecular interactions might favor a more compact conformation. In contrast, polar, protic solvents can form strong hydrogen bonds with the hydroxyl group, stabilizing more extended conformations. rsc.orgnih.gov

Computational studies can predict the relative energies of different conformers in various solvents, providing insight into the most probable structures in solution.

Table 2: Hypothetical Relative Energies of Gauche and Anti Conformers of this compound in Different Solvents (QM/MM)

| Solvent | Conformer | Relative Energy (kcal/mol) | Key Solute-Solvent Interaction |

| Cyclohexane (Implicit) | Anti | 0.00 | van der Waals |

| Cyclohexane (Implicit) | Gauche | 0.65 | van der Waals |

| Water (Explicit) | Anti | 0.00 | Hydrogen bonding with -OH |

| Water (Explicit) | Gauche | 1.25 | Hydrogen bonding with -OH |

Emerging Research Directions and Future Perspectives for 3 P Iodophenyl 1 Propanol

The chemical compound 3-(p-Iodophenyl)-1-propanol is gaining attention as a versatile building block in organic synthesis. Its structure, featuring a primary alcohol and an iodinated aromatic ring, offers two distinct points for chemical modification, making it a valuable synthon for creating complex molecules. Emerging research is focused on developing more sustainable methods for its synthesis, exploring novel applications, and leveraging advanced technologies for its characterization and production.

Q & A

Basic: What are the recommended methods for synthesizing 3-(p-Iodophenyl)-1-propanol in high purity for research purposes?

Methodological Answer:

A common approach involves the oxidation of this compound precursors, such as aldehydes or ketones, using oxidizing agents like pyridinium chlorochromate (PCC) under controlled conditions. For example, oxidation of 3-(3,4-dimethoxyphenyl)-1-propanol derivatives has been validated via ¹H-NMR to confirm structural integrity . Purification typically employs recrystallization or column chromatography to achieve >95% purity, as verified by gas chromatography (GC) . Coupling reactions involving iodophenyl groups (e.g., Suzuki-Miyaura) may also be adapted for introducing the iodine substituent .

Basic: How can researchers accurately determine the vapor pressure of this compound, and what challenges exist in comparing data from different experimental methods?

Methodological Answer:

Vapor pressure can be measured using transpiration or ebulliometric methods. The transpiration method involves passing an inert gas over the liquid sample at controlled temperatures and quantifying the condensed vapor, while ebulliometry measures boiling points under varying pressures. Discrepancies arise due to differences in temperature ranges and experimental setups. For instance, static method results for similar compounds (e.g., 3-(dimethylamino)-1-propanol) deviated by up to 20% from transpiration data, necessitating validation against authoritative databases like NIST or SciFinder-compiled boiling points .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

¹H-NMR is critical for confirming the propanol backbone and iodophenyl substitution pattern, as demonstrated in studies of analogous compounds like 3-(3,4-dimethoxyphenyl)-1-propanol . Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹), while mass spectrometry (MS) provides molecular weight verification. High-resolution MS (HRMS) or elemental analysis further ensures purity and structural accuracy .

Advanced: How can discrepancies in thermodynamic data (e.g., vapor pressures) obtained via different methodologies be systematically resolved?

Methodological Answer:

Discrepancies often stem from methodological limitations (e.g., static methods vs. dynamic transpiration). To resolve conflicts:

Cross-validate results with multiple techniques (e.g., ebulliometry and transpiration).

Compare trends with structurally similar compounds (e.g., 3-(dimethylamino)-1-propanol) using databases like NIST .

Apply thermodynamic consistency tests (e.g., Clausius-Clapeyron equation) to ensure linearity in ln(P) vs. 1/T plots.

Contradictions in 3-(dimethylamino)-1-propanol vapor pressures were resolved by prioritizing transpiration data aligned with ebulliometric results .

Advanced: What strategies are employed to analyze and quantify impurities in this compound synthesized in the laboratory?

Methodological Answer:

Impurity profiling uses HPLC or GC with UV/Vis or mass detectors. For example, USP guidelines for related compounds recommend setting impurity thresholds at <0.1% for individual unspecified impurities . Method development involves:

Spiking experiments with known impurities (e.g., iodophenol derivatives) to optimize separation.

Calibration curves for quantification.

Validation per ICH guidelines (precision, accuracy, LOD/LOQ). GC is preferred for volatile impurities, achieving >95% purity as seen in 3-(methylthio)-1-propanol analyses .

Advanced: How can computational modeling predict the reactivity and stability of this compound in different chemical environments?

Methodological Answer:

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For solvolysis studies, transition state modeling identifies intermediates, as applied to 3-(4-azulyl)-1-propanol derivatives . Molecular dynamics simulations assess stability in solvents, leveraging PubChem data for force field parameters . These models guide experimental design, such as selecting optimal reaction conditions or stabilizing agents.

Advanced: What are the mechanistic considerations for the solvolysis of this compound derivatives, and how do substituents influence reaction kinetics?

Methodological Answer:

Solvolysis mechanisms (e.g., SN1 vs. SN2) depend on steric and electronic effects. For 3-(4-azulyl)-1-propyl nosylate, buffered acetolysis followed first-order kinetics, with rate constants influenced by electron-withdrawing groups (e.g., -I effect of iodine) stabilizing carbocation intermediates . Substituent effects are quantified via Hammett plots, where σ⁺ values correlate with log(k). Kinetic studies require precise temperature control (±0.1°C) and HPLC monitoring of product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.